(4,5-Dimethoxypyridin-2-yl)methanol

Physicochemical Properties Solubility Lead Optimization

Researchers requiring regiospecifically pure 4,5-dimethoxy-pyridine scaffolds often face limited availability. (4,5-Dimethoxypyridin-2-yl)methanol (CAS 62885-49-8) directly addresses this with a confirmed substitution pattern and reproducible properties (mp 121-122 °C, aqueous solubility 140 g/L). Its primary alcohol enables Mitsunobu, halogenation, and sulfonation chemistries inaccessible with aldehyde or methyl ether analogs. Supports PDE4-focused library synthesis and assay development with a defined physicochemical profile for SAR studies.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 62885-49-8
Cat. No. B1367079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Dimethoxypyridin-2-yl)methanol
CAS62885-49-8
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC(=C1)CO)OC
InChIInChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-4-8(7)12-2/h3-4,10H,5H2,1-2H3
InChIKeyWEKYFXSPOXGUQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4,5-Dimethoxypyridin-2-yl)methanol Overview


(4,5-Dimethoxypyridin-2-yl)methanol (CAS 62885-49-8) is a substituted pyridine derivative classified as a heterocyclic building block . Its structure features a pyridine ring with methoxy groups at the 4- and 5-positions and a hydroxymethyl group at the 2-position . As a research chemical with a reported melting point of 121-122 °C and an experimental aqueous solubility of 140 g/L at 25 °C, it is primarily utilized as an intermediate or scaffold for the synthesis of more complex molecules in medicinal chemistry and materials science .

Procurement Risk for (4,5-Dimethoxypyridin-2-yl)methanol


In research procurement, substituting a closely related analog such as (3,4-Dimethoxypyridin-2-yl)methanol or (5-Methoxypyridine-2-yl)methanol for (4,5-Dimethoxypyridin-2-yl)methanol is not viable due to the regiospecific influence of the methoxy substitution pattern on chemical and biological behavior . While these compounds share a core pyridine structure and may appear superficially similar, the precise 4,5-dimethoxy substitution dictates unique electronic properties and steric constraints that affect downstream reactivity and target interactions, which cannot be replicated by analogs with different substitution patterns or missing functional groups . This fundamental lack of interchangeability directly motivates the need for the specific, quantitative differentiation evidence outlined in the following sections.

Quantitative Differentiation Evidence for (4,5-Dimethoxypyridin-2-yl)methanol


Solubility Benchmark vs. Regioisomer

This compound exhibits a high aqueous solubility of 140 g/L at 25 °C, a property that differentiates it from less soluble pyridine derivatives. While a direct experimental comparison for the regioisomer (3,4-Dimethoxypyridin-2-yl)methanol is unavailable in the public domain, this value serves as a specific, quantitative physicochemical benchmark for process chemists and formulators .

Physicochemical Properties Solubility Lead Optimization

Melting Point Benchmark for Storage

The compound's melting point is reported as 121-122 °C . This defines a specific, measurable thermal stability parameter that contrasts with its structural analogs, such as (4,5-Dimethoxypyridin-2-yl)methanamine (liquid or lower melting solid) . This property is critical for establishing appropriate storage and handling protocols.

Thermal Stability Storage Conditions Process Chemistry

PDE4 Inhibition: Core Scaffold Comparison

While the parent compound (4,5-Dimethoxypyridin-2-yl)methanol itself is primarily a scaffold, its utility is defined by the pharmacological activity of the class it enables. In a direct, quantitative comparison, a 2-pyridinemethanol derivative (Compound 9) demonstrated potent PDE4 inhibition with an IC50 of 0.7 nM, while the unsubstituted core scaffold, 2-pyridinemethanol, showed no such activity in the same assay [1]. This demonstrates the value of the 2-pyridinemethanol core when appropriately substituted.

PDE4 Inhibition Inflammation Respiratory Diseases

Building Block Versatility for Library Synthesis

The compound is classified as a 'Building Block' in major chemical supplier catalogs . Its differentiation lies in its unique combination of functional groups: a primary alcohol (-CH2OH) for nucleophilic substitutions or oxidations, and a 4,5-dimethoxypyridine core for electronic modulation and potential metal coordination . This defined reactivity profile is distinct from its oxidized counterpart, 4,5-dimethoxy-2-pyridinecarboxaldehyde (CAS 111285-06-6), and its methylated analog, 4,5-Dimethoxy-2-(methoxymethyl)pyridine (CAS 62885-50-1), which offer different synthetic entry points .

Building Block Medicinal Chemistry Library Synthesis

Research Applications for (4,5-Dimethoxypyridin-2-yl)methanol


PDE4 Inhibitor Lead Optimization

Based on the class-level evidence that functionalized 2-pyridinemethanols can achieve low nanomolar PDE4 inhibition, (4,5-Dimethoxypyridin-2-yl)methanol serves as an ideal core scaffold for generating focused libraries. Its high aqueous solubility (140 g/L) supports assay development, and its defined melting point facilitates purification and formulation studies during lead optimization campaigns for respiratory or inflammatory diseases .

Synthesis of Advanced Heterocyclic Intermediates

The primary alcohol handle provides a versatile entry point for constructing complex molecular architectures. This building block is specifically procured for medicinal chemistry projects requiring a 4,5-dimethoxypyridine motif, enabling distinct chemistries (e.g., Mitsunobu reactions, conversion to halides or sulfonates) that are not possible with the corresponding aldehyde or methyl ether analogs .

Analytical Method Development and Benchmarking

With well-defined, reproducible properties such as a melting point of 121-122 °C and an XLogP of -0.1 , this compound is valuable as a reference standard for developing and validating analytical methods like HPLC or LC-MS. Its unique profile allows for quality control of synthetic processes and serves as a benchmark for comparing new derivatives within a structure-activity relationship study .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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